3-(N-morpholinylmethyl)thiophene
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Overview
Description
3-(N-morpholinylmethyl)thiophene is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a morpholine group attached to the thiophene ring via a methylene bridge. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that 3-(N-morpholinylmethyl)thiophene may interact with a range of biological targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound suggests good gi absorption, no bbb permeability, and druglikeness behavior .
Result of Action
As a thiophene derivative, it may share some of the known effects of these compounds, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
A study on a similar compound suggests that fluorescence quenching, a property that can be influenced by environmental factors, may play a role in its action .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-morpholinylmethyl)thiophene typically involves the reaction of thiophene derivatives with morpholine in the presence of a suitable catalyst. One common method is the condensation reaction between thiophene-3-carbaldehyde and morpholine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(N-morpholinylmethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-(N-morpholinylmethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the morpholine group.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
4-(2-Thienylmethyl)morpholine: A similar compound with the morpholine group attached at a different position on the thiophene ring.
Uniqueness: 3-(N-morpholinylmethyl)thiophene is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-12-8-9(1)7-10-2-4-11-5-3-10/h1,6,8H,2-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUIXIIDQSUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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